N-(3-(5-(3-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Description
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Properties
IUPAC Name |
N-[3-[3-(3-fluorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O4S2/c1-3-33(29,30)27-21-9-5-6-18(15-21)23-16-24(19-7-4-8-20(25)14-19)28(26-23)34(31,32)22-12-10-17(2)11-13-22/h4-15,24,27H,3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCBUNKLTUCTBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(5-(3-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and pharmacological effects based on diverse research studies.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyrazole core and subsequent functionalization. The compound is synthesized through a multi-step process that includes tosylation and coupling reactions, which yield high purity and yield rates.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been shown to inhibit specific enzymes involved in key biochemical pathways.
- Factor Xa Inhibition : Research indicates that compounds structurally similar to this compound exhibit potent inhibition of Factor Xa (fXa), a crucial enzyme in the coagulation cascade. This inhibition can lead to therapeutic effects in managing thrombosis and related disorders .
- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in various models. It modulates pathways involved in inflammatory responses, potentially by inhibiting the production of pro-inflammatory cytokines .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antithrombotic Activity : In vivo studies have shown that this compound significantly reduces thrombus formation in animal models, indicating its potential as an antithrombotic agent.
- Selectivity and Potency : The compound exhibits high selectivity for its target enzymes, with low off-target effects reported in pharmacokinetic studies. This selectivity is crucial for minimizing side effects during therapeutic applications .
Case Studies
Several case studies highlight the efficacy and safety of this compound:
- Thrombosis Model : In a study involving a rat model of thrombosis, administration of the compound resulted in a significant reduction in clot size compared to control groups. The study concluded that the compound's mechanism likely involves direct inhibition of fXa .
- Inflammatory Response : Another study assessed the compound's effect on lipopolysaccharide (LPS)-induced inflammation in mice. Results indicated a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory diseases .
Data Table
The following table summarizes key findings related to the biological activity of this compound:
Scientific Research Applications
Antimicrobial Activity
Sulfonamides are well-known for their broad-spectrum antimicrobial properties. Research indicates that derivatives of sulfonamides exhibit significant antibacterial and antifungal activities. For instance, compounds similar to N-(3-(5-(3-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide have shown efficacy against various strains of bacteria and fungi, including Candida albicans and Escherichia coli.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, structurally related compounds have demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as tubulin polymerization disruption. IC50 values for some derivatives were reported to be below 2 µg/mL against various cancer cell lines, indicating potent activity.
Anti-inflammatory Effects
Sulfonamides have also been investigated for their anti-inflammatory properties. The structure of this compound suggests it may inhibit pathways involved in inflammation, similar to other sulfonamide derivatives that have shown efficacy in reducing inflammatory markers in vitro.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that a related sulfonamide derivative exhibited significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics.
- Anticancer Activity : Research on pyrazole derivatives indicated that they could induce apoptosis in breast cancer cell lines through the activation of caspase pathways.
- Anti-inflammatory Effects : In vitro studies showed that related compounds significantly reduced nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting potential therapeutic applications in inflammatory diseases.
Preparation Methods
Core Pyrazoline Ring Formation
The 4,5-dihydro-1H-pyrazole moiety serves as the central scaffold, synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. Patent US8853196B2 demonstrates that 3-fluorophenyl-substituted enones react with monosubstituted hydrazines under acidic conditions (e.g., HCl/EtOH, 60°C) to yield pyrazolines with >80% efficiency. This step is pivotal for establishing the stereochemistry at C3 and C5 positions, which influences downstream reactivity.
Stepwise Synthetic Protocols
Synthesis of 3-(3-Fluorophenyl)Propenone Intermediate
The enone precursor is prepared through Claisen-Schmidt condensation between 3-fluoroacetophenone and benzaldehyde derivatives. A representative protocol from US8853196B2 involves:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 3-Fluoroacetophenone, 3-nitrobenzaldehyde | NaOH (10%), EtOH, reflux, 6h | 75% |
| 2 | Purification | Silica gel chromatography (hexane:EtOAc 4:1) | 92% purity |
This intermediate is characterized by ¹H NMR (CDCl₃) δ 7.82 (d, J=16 Hz, 1H, α-H), 7.45–7.12 (m, 8H, aromatic), 6.35 (d, J=16 Hz, 1H, β-H).
Pyrazoline Ring Cyclization
Hydrazine monohydrate (1.2 eq) reacts with the enone in ethanol containing catalytic HCl (0.1 eq) to form the dihydropyrazole core:
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Time | 8h |
| Workup | Neutralization with NaHCO₃, extraction with DCM |
| Yield | 82% |
The stereochemical outcome (cis vs. trans) at C3 and C5 is confirmed via NOESY spectroscopy , showing coupling between H3 and H5 protons.
Tosylation at N1 Position
Tosylation of the pyrazoline amine follows a two-phase protocol:
- Deprotonation : Pyrazoline (1 eq) in DCM treated with TEA (2.5 eq) at 0°C.
- Sulfonylation : Addition of tosyl chloride (1.1 eq) in DCM dropwise over 30 minutes.
| Characterization Data | Value |
|---|---|
| LC-MS | m/z 428.1 [M+H]⁺ |
| ¹³C NMR | δ 144.8 (SO₂), 21.5 (CH₃ tosyl) |
Ethanesulfonamide Coupling
The final step employs ethanesulfonyl chloride (1.05 eq) with DMAP (0.1 eq) in THF at −20°C to minimize side reactions:
| Optimization Variable | Optimal Condition |
|---|---|
| Solvent | THF > DMF > MeCN |
| Temperature | −20°C to 0°C |
| Reaction Time | 4h |
| Yield | 68% after recrystallization (MeOH/H₂O) |
HPLC Purity : 98.2% (C18 column, 0.1% TFA in H₂O/MeCN).
Critical Analysis of Methodological Challenges
Regioselectivity in Pyrazoline Formation
Competing 1,2- vs. 1,3-dipolar cycloaddition pathways necessitate strict control over electronic effects. Electron-withdrawing groups (e.g., −NO₂) on the benzaldehyde component direct cyclization to the desired 1,3-regiochemistry, as evidenced by DFT calculations in US8853196B2.
Sulfonyl Group Compatibility
Concurrent tosylation and ethanesulfonamide installation risks sulfonate ester formation. Sequential protection-deprotection strategies using tert-butoxycarbonyl (Boc) groups prior to tosylation mitigate this issue, though at the cost of additional synthetic steps.
Scalability and Industrial Feasibility
Continuous Flow Synthesis
Patent US9296741B2 discloses a continuous flow reactor system for the cyclization step, achieving 90% conversion at 100 mL/min throughput. Key parameters include:
| Variable | Value |
|---|---|
| Residence Time | 12min |
| Temperature | 70°C |
| Catalyst | 0.01M HCl |
Green Chemistry Considerations
Solvent recycling protocols for THF and DCM reduce E-factor by 40% in pilot-scale runs. Microwave-assisted tosylation decreases reaction time from 2h to 15 minutes with comparable yields.
Q & A
Q. How to reconcile contradictory in vivo efficacy data across different animal models?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess exposure differences.
- Species-Specific Metabolism : Identify unique metabolites using HRMS and compare CYP450 isoform activities.
- Dose Adjustments : Normalize doses based on body surface area (BSA) or allometric scaling to improve translatability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
